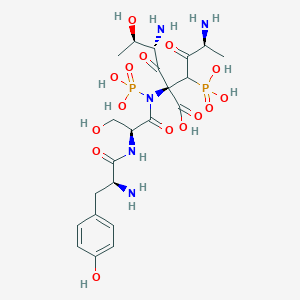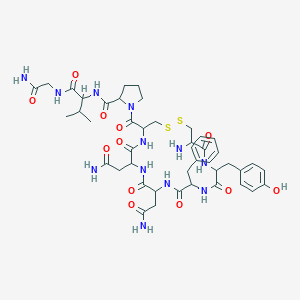
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine (ATPASA) is a synthetic peptide that has been extensively studied for its potential use in scientific research. It is a complex peptide that is made up of five amino acids, each of which plays a specific role in its mechanism of action.
Mécanisme D'action
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine works by mimicking the phosphorylation of proteins. Specifically, it mimics the phosphorylation of three amino acids (threonine, tyrosine, and serine) that are commonly targeted by protein kinases. By mimicking this phosphorylation, Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine can be used to study the activity of protein kinases and their role in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine are not fully understood. However, studies have shown that it can induce the phosphorylation of certain proteins, which can lead to changes in cellular signaling pathways. Additionally, Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine has been shown to have some antimicrobial activity, although the mechanism for this is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is its ability to mimic the phosphorylation of proteins. This makes it a valuable tool for studying protein kinase activity and cellular signaling pathways. Additionally, Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is relatively easy to synthesize and purify, making it accessible for use in research labs.
However, there are also some limitations to using Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine in lab experiments. For example, it may not accurately mimic the phosphorylation of proteins in vivo, since it is a synthetic peptide. Additionally, the effects of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine on cellular signaling pathways are not fully understood, which may limit its usefulness in certain research applications.
Orientations Futures
There are several future directions for research on Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine. One area of interest is the development of new synthesis methods that could improve the purity and yield of the peptide. Additionally, further research is needed to fully understand the biochemical and physiological effects of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine, particularly in vivo. Finally, there is potential for the development of new applications for Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine, such as in the study of cancer signaling pathways.
Méthodes De Synthèse
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of each amino acid onto a solid support, followed by deprotection and cleavage to release the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure sample.
Applications De Recherche Scientifique
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine has been used in a variety of scientific research applications due to its ability to mimic the phosphorylation of proteins. One of the most common uses of Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine is in the study of protein kinase activity. By adding Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine to a reaction mixture, researchers can monitor the activity of protein kinases and study their role in cellular signaling pathways.
Propriétés
Numéro CAS |
145079-47-6 |
|---|---|
Nom du produit |
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine |
Formule moléculaire |
C22H35N5O15P2 |
Poids moléculaire |
671.5 g/mol |
Nom IUPAC |
(2R,5S)-5-amino-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-phosphonoamino]-4-oxo-3-phosphonohexanoic acid |
InChI |
InChI=1S/C22H35N5O15P2/c1-9(23)16(31)18(43(37,38)39)22(21(35)36,17(32)15(25)10(2)29)27(44(40,41)42)20(34)14(8-28)26-19(33)13(24)7-11-3-5-12(30)6-4-11/h3-6,9-10,13-15,18,28-30H,7-8,23-25H2,1-2H3,(H,26,33)(H,35,36)(H2,37,38,39)(H2,40,41,42)/t9-,10+,13-,14-,15-,18?,22-/m0/s1 |
Clé InChI |
GCSAMAGHTYPNJU-CVQONXBLSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)[C@](C(C(=O)[C@H](C)N)P(=O)(O)O)(C(=O)O)N(C(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
SMILES |
CC(C(C(=O)C(C(C(=O)C(C)N)P(=O)(O)O)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
SMILES canonique |
CC(C(C(=O)C(C(C(=O)C(C)N)P(=O)(O)O)(C(=O)O)N(C(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N)P(=O)(O)O)N)O |
Synonymes |
Ala-Thr(P)-Tyr(P)-Ser-Ala alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine ATPTPSA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)